molecular formula C9H11Br2N B13120182 2,6-Dibromo-4-(tert-butyl)pyridine

2,6-Dibromo-4-(tert-butyl)pyridine

Cat. No.: B13120182
M. Wt: 293.00 g/mol
InChI Key: FZOURHZGJHNYQH-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(tert-butyl)pyridine is an organic compound with the molecular formula C9H11Br2N. It is a derivative of pyridine, where two bromine atoms are substituted at the 2 and 6 positions, and a tert-butyl group is substituted at the 4 position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromo-4-(tert-butyl)pyridine can be synthesized through several methods. One common method involves the bromination of 4-(tert-butyl)pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(tert-butyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dehalogenated pyridines.

Scientific Research Applications

2,6-Dibromo-4-(tert-butyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(tert-butyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and tert-butyl group provide steric hindrance, which can influence the binding affinity and specificity of the compound. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4-(tert-butyl)pyridine is unique due to the presence of the bulky tert-butyl group, which provides significant steric hindrance. This steric effect can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H11Br2N

Molecular Weight

293.00 g/mol

IUPAC Name

2,6-dibromo-4-tert-butylpyridine

InChI

InChI=1S/C9H11Br2N/c1-9(2,3)6-4-7(10)12-8(11)5-6/h4-5H,1-3H3

InChI Key

FZOURHZGJHNYQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC(=C1)Br)Br

Origin of Product

United States

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